molecular formula C6H13NO3 B1244137 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI)

3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI)

Cat. No.: B1244137
M. Wt: 147.17 g/mol
InChI Key: SRFZPWAZZISKCU-JKUQZMGJSA-N
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Description

3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is a chemical compound with the molecular formula C₆H₁₃NO₃. It is also known by the name 1,4-Dideoxyallonojirimycin. This compound is characterized by its white crystalline powder appearance and is primarily used as an intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) involves several steps. One common method includes the reduction of a precursor compound, followed by hydroxylation and subsequent purification. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation is achieved using reagents like hydrogen peroxide or osmium tetroxide .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .

Scientific Research Applications

3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of metabolic disorders where enzyme inhibition can help regulate metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dideoxyallonojirimycin
  • 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-

Comparison

Compared to similar compounds, 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. For instance, its hydroxyl groups are positioned in a way that enhances its ability to inhibit certain enzymes, making it more effective in specific applications .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S,4R,6S)-6-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-1-5(9)6(10)2-7-4/h4-10H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

SRFZPWAZZISKCU-JKUQZMGJSA-N

Isomeric SMILES

C1[C@H](NC[C@@H]([C@@H]1O)O)CO

Canonical SMILES

C1C(NCC(C1O)O)CO

Synonyms

1,4-dideoxyallonojirimycin

Origin of Product

United States

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